molecular formula C22H19NO3 B291266 2-benzoyl-N-(2-ethoxyphenyl)benzamide

2-benzoyl-N-(2-ethoxyphenyl)benzamide

Cat. No.: B291266
M. Wt: 345.4 g/mol
InChI Key: JFZMSCBWMVXGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-N-(2-ethoxyphenyl)benzamide, designated as ML382 (or VU0485891), is a potent and selective positive allosteric modulator (PAM) of the MrgX1 receptor, a G protein-coupled receptor implicated in chronic pain modulation . Its discovery arose from a high-throughput screening (HTS) campaign targeting over 300,000 compounds in the NIH Molecular Libraries Program. ML382 enhances the activity of the endogenous MrgX1 agonist BAM8-22 by over 7-fold (EC50 = 190 nM, Emax = 195%) without intrinsic agonist activity, making it a promising candidate for non-opioid pain therapeutics .

The compound is synthesized via a modular approach:

Benzamide precursor conversion to acyl chloride (using SOCl₂/DMF).

Coupling with 2-ethoxyaniline (pyridine/Et₂O).

Final sulfonamide formation (e.g., cyclopropanesulfonyl chloride in DCM/pyridine) .

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

2-benzoyl-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C22H19NO3/c1-2-26-20-15-9-8-14-19(20)23-22(25)18-13-7-6-12-17(18)21(24)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,23,25)

InChI Key

JFZMSCBWMVXGDX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SAR Within the Sulfonamide-Benzamide Series

Key structural features and activity trends from ML382's structural analogs are summarized below:

Compound ID R (Sulfonamide) R2 (Phenyl Substituent) EC50 (nM) Emax (%) Selectivity Notes
ML382 (4l) Cyclopropyl 2-Ethoxy 190 195 Selective for MrgX1; no activity at MrgX2 or 5-HT2B (except 63% inhibition)
4a Methyl 2-Ethoxy 420 160 Moderate potency
4g Ethyl 2-Methylthio >1000 <50 Inactive
4h Phenyl 2-Ethoxy Inactive - Poor sulfonamide tolerance

Key Findings :

  • Sulfonamide Group : Small alkyl sulfonamides (e.g., cyclopropyl, methyl) enhance potency. Bulky groups (e.g., phenyl) abolish activity .
  • R2 Substituent : 2-Ethoxy is optimal. Thioether (e.g., 2-methylthio) or ester groups reduce activity .
  • Species Selectivity : ML382 is inactive at murine MrgprC11, highlighting species-specific effects .

Comparison with Non-Sulfonamide Benzamides

N-(2-Aminoethyl)-N-Benzyloxyphenyl Benzamides

These compounds, identified as Trypanosoma brucei inhibitors (), share the benzamide core but lack sulfonamide groups. Their substituents (e.g., benzyloxy, aminoethyl) prioritize antiparasitic activity over GPCR modulation, limiting direct comparison .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

This derivative features an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Unlike ML382, it lacks the 2-ethoxyphenyl moiety and sulfonamide, rendering it pharmacologically distinct .

Rip-B and Rip-D ()
  • Rip-B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide.
  • Rip-D : 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.
    These compounds exhibit antioxidant and anti-inflammatory properties but lack MrgX1 activity data. Structural differences (e.g., dimethoxyphenethylamine) suggest divergent targets .

Structural Analogs with Modified Aryl Groups

  • 2-Benzoyl-N-(3-Chloro-4-Fluorophenyl)Benzamide () : Halogenated aryl groups may enhance metabolic stability but reduce MrgX1 affinity due to steric hindrance.
  • 2-Benzoyl-N-(4-Methoxybenzyl)Benzamide () : The 4-methoxybenzyl group increases lipophilicity but lacks the critical 2-ethoxy orientation for MrgX1 binding .

Pharmacological and DMPK Profiles

ML382 exhibits high clearance in human and rat liver microsomes (indicating rapid metabolism) and low free fractions in plasma protein binding (human: 0.4%, rat: 1.7%) . In contrast, analogs like 4a show lower clearance but reduced potency, highlighting the trade-off between metabolic stability and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.